molecular formula C21H14N2O4S2 B12172121 (6,10-dioxo(9H,11bH-1,3-thiazolino[5',4'-6,5]thiino[3,4-c]chromen-7-yl))-N-(4-methylphenyl)carboxamide

(6,10-dioxo(9H,11bH-1,3-thiazolino[5',4'-6,5]thiino[3,4-c]chromen-7-yl))-N-(4-methylphenyl)carboxamide

Cat. No.: B12172121
M. Wt: 422.5 g/mol
InChI Key: DNTKKLDSRJSPSM-UHFFFAOYSA-N
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Description

The compound (6,10-dioxo(9H,11bH-1,3-thiazolino[5’,4’-6,5]thiino[3,4-c]chromen-7-yl))-N-(4-methylphenyl)carboxamide is a complex organic molecule with a unique structure that combines elements of thiazoline, thiino, and chromen rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,10-dioxo(9H,11bH-1,3-thiazolino[5’,4’-6,5]thiino[3,4-c]chromen-7-yl))-N-(4-methylphenyl)carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromen ring, followed by the introduction of thiazoline and thiino moieties. The final step involves the attachment of the N-(4-methylphenyl)carboxamide group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and reactant concentrations would be essential to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(6,10-dioxo(9H,11bH-1,3-thiazolino[5’,4’-6,5]thiino[3,4-c]chromen-7-yl))-N-(4-methylphenyl)carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

In biological research, (6,10-dioxo(9H,11bH-1,3-thiazolino[5’,4’-6,5]thiino[3,4-c]chromen-7-yl))-N-(4-methylphenyl)carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (6,10-dioxo(9H,11bH-1,3-thiazolino[5’,4’-6,5]thiino[3,4-c]chromen-7-yl))-N-(4-methylphenyl)carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to changes in cellular processes. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • (6,10-dioxo(9H,11bH-1,3-thiazolino[5’,4’-6,5]thiino[3,4-c]chromen-7-yl))-N-(4-chlorophenyl)carboxamide
  • (6,10-dioxo(9H,11bH-1,3-thiazolino[5’,4’-6,5]thiino[3,4-c]chromen-7-yl))-N-(4-ethylphenyl)carboxamide

Uniqueness

The uniqueness of (6,10-dioxo(9H,11bH-1,3-thiazolino[5’,4’-6,5]thiino[3,4-c]chromen-7-yl))-N-(4-methylphenyl)carboxamide lies in its specific combination of functional groups and ring structures. This unique arrangement allows it to exhibit distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C21H14N2O4S2

Molecular Weight

422.5 g/mol

IUPAC Name

N-(4-methylphenyl)-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,10,13(17)-pentaene-11-carboxamide

InChI

InChI=1S/C21H14N2O4S2/c1-10-6-8-11(9-7-10)22-18(24)16-15-14(17-19(28-16)23-21(26)29-17)12-4-2-3-5-13(12)27-20(15)25/h2-9,14H,1H3,(H,22,24)(H,23,26)

InChI Key

DNTKKLDSRJSPSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C3C(C4=CC=CC=C4OC3=O)C5=C(S2)NC(=O)S5

Origin of Product

United States

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